2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine
Overview
Description
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, a pyrrolidine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine typically involves the nitration of 2-Methyl-6-(pyrrolidin-1-yl)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The pyrrolidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Methyl-6-(pyrrolidin-1-yl)-3-aminopyridine.
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: 2-Carboxy-6-(pyrrolidin-1-yl)-3-nitropyridine.
Scientific Research Applications
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine: Similar structure but with an amino group instead of a nitro group.
3-Bromo-2-methyl-6-(pyrrolidin-1-yl)aniline: Contains a bromine atom and an amino group.
2-Methyl-6-(pyrrolidin-1-ylcarbonyl)aniline: Features a carbonyl group instead of a nitro group.
Uniqueness
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the pyrrolidine ring and the nitro group makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-methyl-3-nitro-6-pyrrolidin-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYOWGFBSDSDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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